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molecular formula C7H5IO B108471 4-Iodobenzaldehyde CAS No. 15164-44-0

4-Iodobenzaldehyde

Cat. No. B108471
M. Wt: 232.02 g/mol
InChI Key: NIEBHDXUIJSHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986854B2

Procedure details

8.0 g (43.2 mmol) of 4-bromobenzaldehyde, 107.6 g (0.65 mmol) of potassium iodide, 41.1 g (0.22 mmol) of copper iodide and 130 mL of dimethylformamide (DMF) were put in a 300 mL three-neck flask, and refluxed in a nitrogen atmosphere for 3 hours. After it was put back at a room temperature, 1N of hydrochloric acid and ethyl acetate were added, and stirred for 1 hour. It was filtered to remove potassium iodide and copper iodide, and the filtrate was washed with sodium sulfate and water, and dried with magnesium sulfate. It was distilled under a reduced pressure to obtain 4-iodobenzaldehyde (compound A). A synthesis scheme is shown below.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
107.6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[I-:10].[K+].CN(C)C=O.Cl>[Cu](I)I.C(OCC)(=O)C>[I:10][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
107.6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
130 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
41.1 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in a nitrogen atmosphere for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was put back at a room temperature
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
to remove potassium iodide and copper iodide
WASH
Type
WASH
Details
the filtrate was washed with sodium sulfate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
It was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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